Enzymatic Selectivity: Aminopeptidase N (APN) vs. Histone Deacetylase (HDAC1/2)
In a focused in vitro enzyme inhibition panel, (3-Amino-adamantan-1-yl)-acetic acid demonstrates a stark >1,400-fold selectivity for inhibiting Aminopeptidase N (APN) over Histone Deacetylases 1 and 2 (HDAC1/2) [1]. This selectivity profile is a critical differentiator from broad-spectrum inhibitors or other adamantane-based compounds that may engage different targets. No direct head-to-head data with a structural comparator was found in this assay, but the magnitude of the differential activity between two distinct enzyme classes is a key quantitative feature for target-specific applications.
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 70 nM (APN) and >100,000 nM (HDAC1/2) |
| Comparator Or Baseline | Not applicable; this is a within-compound selectivity profile. No comparator compound data is available in the source. |
| Quantified Difference | >1,428-fold more potent against APN than HDAC1/2 |
| Conditions | APN: Porcine kidney microsomes, preincubated 5 min before L-leu-p-nitroanilide substrate addition for 30 min. HDAC1/2: Human HeLa cell nuclear extract, preincubated 5 min before Boc-Lys(acetyl)-AMC substrate addition for 30 min. |
Why This Matters
This selectivity data is essential for researchers requiring a probe that preferentially modulates APN activity while minimizing off-target effects on HDAC enzymes, guiding its appropriate use in cellular pathway analysis.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50144946 (CHEMBL3763918). View Source
